molecular formula C5H8N2O2 B8706549 2-Amino-4-cyanobutanoic acid

2-Amino-4-cyanobutanoic acid

Cat. No.: B8706549
M. Wt: 128.13 g/mol
InChI Key: VZSTVUJXUYNIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-amino-gamma-cyanobutanoic acid is an alpha-amino acid that is 2-aminobutanoic acid substituted at position 4 by a cyano group. It is a non-proteinogenic alpha-amino acid and an aliphatic nitrile. It is functionally related to a butyric acid.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-amino-4-cyanobutanoic acid

InChI

InChI=1S/C5H8N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)

InChI Key

VZSTVUJXUYNIOQ-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)C#N

Canonical SMILES

C(CC(C(=O)O)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Then, 250 μl 200 mM K2HPO4, 10 μl 10 mM pyridoxal phosphate (PLP), 110 μl 25 mM O-acetyl-L-homoserine (OAHS) dissolved in 100 mM K2HPO4, and γ-cyano-α-aminobutyric acid synthase (GCAs) obtained in Example 5 were added to this trapped H11 CN, and the mixture was subjected to enzymatic reaction at 65° C. for 10 minutes.
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
110 μL
Type
reactant
Reaction Step One
Name
K2HPO4
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
K2HPO4
Quantity
250 μL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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